2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid
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Overview
Description
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzenedicarboxylic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid typically involves the esterification of 1,3-benzenedicarboxylic acid derivatives followed by hydrolysis. One common method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, which is then subjected to reductive elimination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, suggesting that its synthesis is primarily conducted on a laboratory scale. The process involves standard organic synthesis techniques, including esterification, hydrolysis, and purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzenedicarboxylic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its hepatoprotective effects and potential use in drug development.
Industry: Utilized in the production of high-performance materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The compound exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6.
Hepatoprotective Effects: It enhances the activity of defensive enzymes like heme oxygenase (HO1) and myeloperoxidase (MPO), protecting the liver from toxic insults.
Comparison with Similar Compounds
Similar Compounds
- Phthalic Acid (1,2-benzenedicarboxylic acid)
- Isophthalic Acid (1,3-benzenedicarboxylic acid)
- Terephthalic Acid (1,4-benzenedicarboxylic acid)
- 4-Hydroxyisophthalic Acid
Uniqueness
2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C9H8O6 |
---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
2-hydroxy-4-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H8O6/c1-15-5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14) |
InChI Key |
PTOYQUWBFGYVJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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